molecular formula C10H7BrN2O2 B13652022 3-Amino-6-bromoquinoline-2-carboxylic acid

3-Amino-6-bromoquinoline-2-carboxylic acid

Cat. No.: B13652022
M. Wt: 267.08 g/mol
InChI Key: XJHHTQCFJLQQNJ-UHFFFAOYSA-N
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Description

3-Amino-6-bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 6th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula of this compound is C10H7BrN2O2, and it has a molecular weight of 267.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromoquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-aminoquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Comparison with Similar Compounds

  • 6-Bromoquinoline-3-carboxylic acid
  • 4-Amino-6-bromoquinoline
  • 2-Amino-6-bromoquinoline hydrochloride
  • 3-Bromoquinoline

Comparison: 3-Amino-6-bromoquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring, which imparts distinct chemical and biological properties. Compared to 6-Bromoquinoline-3-carboxylic acid, the amino group at the 3rd position enhances its reactivity and potential for forming hydrogen bonds . The presence of the bromine atom at the 6th position also differentiates it from other aminoquinoline derivatives, providing unique substitution patterns and reactivity .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-amino-6-bromoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

XJHHTQCFJLQQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)N)C(=O)O

Origin of Product

United States

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